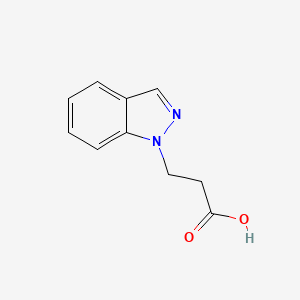

3-Indazol-1-yl-propionic acid

Overview

Description

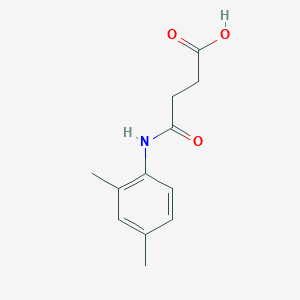

The compound "3-Indazol-1-yl-propionic acid" is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to various indazole derivatives that have been synthesized and studied for their biological activities. Indazole derivatives are known for their wide range of pharmacological properties, including antiproliferative, antimicrobial, antiviral, and immunomodulating activities .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, as demonstrated in the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles . Additionally, the synthesis of related compounds such as 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid derivatives involves condensation reactions with maleic anhydride . These methods highlight the versatility and adaptability of synthetic approaches to create a wide array of indazole-related compounds.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques confirm the molecular structure and provide insights into the conformation and crystal packing of the compounds. For instance, X-ray analysis has been used to confirm the crystal structure of certain derivatives, revealing the presence of intramolecular hydrogen bonding and various molecular conformations .

Chemical Reactions Analysis

Indazole derivatives can undergo a range of chemical reactions, including esterification, chlorination, and heterocyclization . These reactions are crucial for modifying the chemical structure to enhance biological activity or to create novel compounds with potential therapeutic applications. The reactivity of these compounds can be influenced by the presence of different functional groups and their positions on the indazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as melting points and elemental composition, are determined through experimental studies . Theoretical calculations, including HOMO and LUMO analysis, molecular electrostatic potential, and first hyperpolarizability, provide additional information on the electronic properties and chemical reactivity of these compounds . These properties are essential for understanding the interaction of indazole derivatives with biological targets and for predicting their behavior in biological systems.

Scientific Research Applications

Derivative Synthesis and Biological Activity

3-Indazol-1-yl-propionic acid and its derivatives have been explored for their biological activities. A study by 郭瓊文 (2006) synthesized derivatives like Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as thrombin-receptor antagonists. These derivatives were evaluated for their differentiation and proliferation effects on HL-60 cells and exhibited selective antiproliferatory activities against various cancer cells (郭瓊文, 2006).

Synthesis Techniques

Advancements in the synthesis of this compound derivatives have been reported. Fraile et al. (2011) described the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, demonstrating the versatility of palladium cross-coupling reactions (Fraile et al., 2011).

Structural Characterization

Research by Teixeira et al. (2006) focused on synthesizing and characterizing indazoles substituted at N-1 and N-2 positions. These compounds were fully characterized using various spectroscopic techniques and X-ray diffraction, highlighting the importance of structural characterization in understanding these compounds' properties (Teixeira et al., 2006).

Anti-Inflammatory and Analgesic Activity

The derivatives of this compound have been evaluated for their potential medical applications. Reddy et al. (2015) synthesized a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives and evaluated them for anti-inflammatory and analgesic activities, indicating potential therapeutic uses (Reddy et al., 2015).

Novel Oxazole Derivatives

Reddy et al. (2013) reported the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles, derived from 1-methyl-1H-Indazole 3-carboxylic acid. These compounds were elucidated based on various spectroscopic methods, contributing to the expanding library of indazole derivatives (Reddy et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Indazole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indazole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can modulate the activity of the target proteins, thereby influencing the physiological processes they regulate.

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy.

properties

IUPAC Name |

3-indazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUWAKLSFDQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)